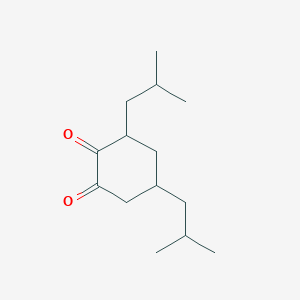
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione: is an organic compound with the molecular formula C14H24O2. It belongs to the class of cyclohexane derivatives, specifically substituted cyclohexane-1,2-diones. This compound is characterized by the presence of two isobutyl groups attached to the cyclohexane ring at positions 3 and 5, and two ketone groups at positions 1 and 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dione as the core structure.
Substitution Reaction: The introduction of isobutyl groups at positions 3 and 5 is achieved through a substitution reaction. This can be done using isobutyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isobutyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2-dione: The parent compound without the isobutyl substitutions.
3,5-Dimethylcyclohexane-1,2-dione: A similar compound with methyl groups instead of isobutyl groups.
3,5-Diethylcyclohexane-1,2-dione: A compound with ethyl groups at positions 3 and 5.
Uniqueness
3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione is unique due to the presence of bulky isobutyl groups, which can influence its chemical reactivity and biological activity. The steric hindrance provided by these groups can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological properties.
Propriétés
Numéro CAS |
5435-95-0 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
3,5-bis(2-methylpropyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C14H24O2/c1-9(2)5-11-7-12(6-10(3)4)14(16)13(15)8-11/h9-12H,5-8H2,1-4H3 |
Clé InChI |
YCICYKYPPBIUMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CC(C(=O)C(=O)C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
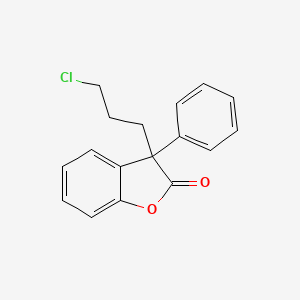




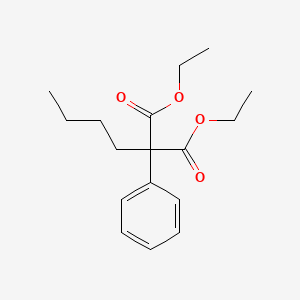


![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
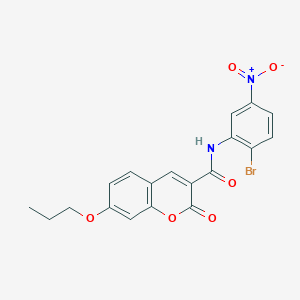
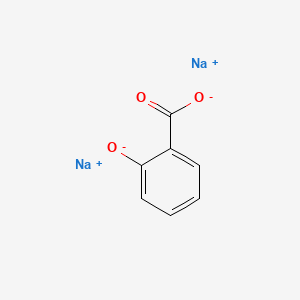
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
